molecular formula C39H28O4 B10896023 Bis[2-(cinnamoyloxy)-1-naphthyl]methane

Bis[2-(cinnamoyloxy)-1-naphthyl]methane

Cat. No.: B10896023
M. Wt: 560.6 g/mol
InChI Key: HRBGTCUPDGNDTO-FQHZWJPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-(CINNAMOYLOXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-PHENYLACRYLATE is a complex organic compound that features a unique structure combining naphthyl and cinnamoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(CINNAMOYLOXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-PHENYLACRYLATE typically involves multi-step organic reactions. One common method involves the esterification of 2-naphthol with cinnamoyl chloride in the presence of a base such as pyridine. This reaction forms the cinnamoyloxy-naphthyl intermediate, which is then reacted with 1-naphthylmethyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(CINNAMOYLOXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-PHENYLACRYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the naphthyl or cinnamoyloxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[2-(CINNAMOYLOXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-PHENYLACRYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[2-(CINNAMOYLOXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-PHENYLACRYLATE involves its interaction with specific molecular targets. The cinnamoyloxy group can interact with enzymes or receptors, modulating their activity. The naphthyl groups may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis[2-(cinnamoyloxy)-1-naphthyl]methane
  • 7-(cinnamoyloxy)-2-naphthyl 3-phenylacrylate

Uniqueness

1-{[2-(CINNAMOYLOXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-PHENYLACRYLATE is unique due to its specific combination of naphthyl and cinnamoyloxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C39H28O4

Molecular Weight

560.6 g/mol

IUPAC Name

[1-[[2-[(E)-3-phenylprop-2-enoyl]oxynaphthalen-1-yl]methyl]naphthalen-2-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C39H28O4/c40-38(25-19-28-11-3-1-4-12-28)42-36-23-21-30-15-7-9-17-32(30)34(36)27-35-33-18-10-8-16-31(33)22-24-37(35)43-39(41)26-20-29-13-5-2-6-14-29/h1-26H,27H2/b25-19+,26-20+

InChI Key

HRBGTCUPDGNDTO-FQHZWJPGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=C(C3=CC=CC=C3C=C2)CC4=C(C=CC5=CC=CC=C45)OC(=O)/C=C/C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=C(C3=CC=CC=C3C=C2)CC4=C(C=CC5=CC=CC=C54)OC(=O)C=CC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.